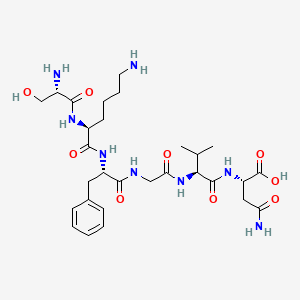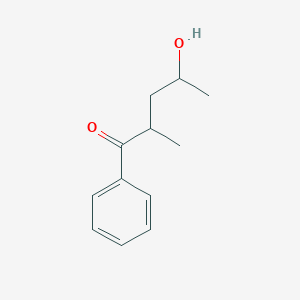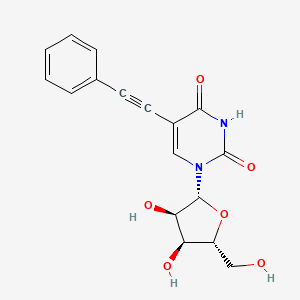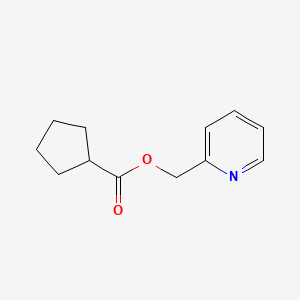
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina es un compuesto peptídico compuesto por seis aminoácidos: serina, lisina, fenilalanina, glicina, valina y asparagina. Los péptidos como este juegan un papel crucial en varios procesos biológicos, incluidas las funciones de señalización, estructurales y enzimáticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos generales incluyen:
Adición del primer aminoácido: a la resina.
Desprotección: del N-terminal del aminoácido.
Acoplamiento: del siguiente aminoácido utilizando reactivos de acoplamiento como HBTU o DIC.
Repetición: de los ciclos de desprotección y acoplamiento hasta que se obtenga la secuencia peptídica deseada.
Escisión: del péptido de la resina y eliminación de los grupos protectores de la cadena lateral utilizando un cóctel de escisión, que normalmente contiene TFA (ácido trifluoroacético).
Métodos de producción industrial
La producción industrial de péptidos como L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina a menudo emplea SPPS a gran escala o síntesis de péptidos en fase líquida (LPPS). La automatización y la optimización de las condiciones de reacción, como la temperatura, el pH y los sistemas de solventes, son cruciales para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los residuos de serina y lisina pueden oxidarse en condiciones específicas.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales o modificarse químicamente.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.
Sustitución: Reactivos como ésteres de N-hidroxisuccinimida (NHS) para modificaciones de aminas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la serina puede conducir a la formación de derivados de la serina, mientras que la reducción de los puentes disulfuro da como resultado grupos tiol libres.
Aplicaciones Científicas De Investigación
L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un péptido modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o en vacunas basadas en péptidos.
Industria: Utilizado en el desarrollo de materiales basados en péptidos y nanotecnología.
Mecanismo De Acción
El mecanismo de acción de L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El péptido puede unirse a estos objetivos, modulando su actividad y activando las vías de señalización aguas abajo. El mecanismo exacto depende del contexto biológico específico y de la secuencia y estructura del péptido.
Comparación Con Compuestos Similares
Compuestos similares
- L-Valil-L-fenilalanilglicil-L-arginil-L-cisteinil-L-α-glutamil-L-leucil-L-alanil-L-alanil-L-alanil-L-metionil-L-lisil-L-arginil-L-histidilglicil-L-leucil-L-α-aspartil-L-asparaginil-L-tirosil-L-arginilglicil-L-tirosil-L-seril-L-leucilglicil-L-asparagina .
- L-Lisil-L-seril-L-triptófano .
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu .
Singularidad
L-Seril-L-lisil-L-fenilalanilglicil-L-valil-L-asparagina es único debido a su secuencia específica y combinación de aminoácidos, que confieren propiedades estructurales y funcionales distintas. Esta singularidad le permite interactuar con objetivos moleculares específicos y participar en procesos biológicos particulares, lo que lo distingue de otros péptidos.
Propiedades
Número CAS |
913178-48-0 |
|---|---|
Fórmula molecular |
C29H46N8O9 |
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H46N8O9/c1-16(2)24(28(44)36-21(29(45)46)13-22(32)39)37-23(40)14-33-26(42)20(12-17-8-4-3-5-9-17)35-27(43)19(10-6-7-11-30)34-25(41)18(31)15-38/h3-5,8-9,16,18-21,24,38H,6-7,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,42)(H,34,41)(H,35,43)(H,36,44)(H,37,40)(H,45,46)/t18-,19-,20-,21-,24-/m0/s1 |
Clave InChI |
YYVPWTHYBMZBPC-TVJXPIDLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)
![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)



